molecular formula C11H9ClN2 B14412345 5-Chloro-3-methyl-2-phenylpyrazine CAS No. 81225-10-7

5-Chloro-3-methyl-2-phenylpyrazine

Cat. No.: B14412345
CAS No.: 81225-10-7
M. Wt: 204.65 g/mol
InChI Key: HSBMKBSPSQZEIJ-UHFFFAOYSA-N
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Description

5-Chloro-3-methyl-2-phenylpyrazine is a pyrazine derivative featuring a chlorine atom at position 5, a methyl group at position 3, and a phenyl group at position 2 (Figure 1). Pyrazines are nitrogen-containing heterocyclic compounds widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their electronic and steric properties. The chlorine atom enhances electrophilicity and metabolic stability, the methyl group contributes steric bulk, and the phenyl group enables π-π stacking interactions, making this compound a versatile scaffold for drug discovery.

Figure 1: Structure of this compound.

Properties

CAS No.

81225-10-7

Molecular Formula

C11H9ClN2

Molecular Weight

204.65 g/mol

IUPAC Name

5-chloro-3-methyl-2-phenylpyrazine

InChI

InChI=1S/C11H9ClN2/c1-8-11(13-7-10(12)14-8)9-5-3-2-4-6-9/h2-7H,1H3

InChI Key

HSBMKBSPSQZEIJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CN=C1C2=CC=CC=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-methyl-2-phenylpyrazine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 3-chloro-2-methylbenzaldehyde with hydrazine hydrate in the presence of a catalyst can yield the desired pyrazine derivative. The reaction typically requires heating and may be carried out in a solvent such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-methyl-2-phenylpyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions to achieve substitution.

Major Products Formed

    Oxidation: Pyrazine N-oxides.

    Reduction: Corresponding amines or reduced pyrazine derivatives.

    Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.

Scientific Research Applications

5-Chloro-3-methyl-2-phenylpyrazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of agrochemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Chloro-3-methyl-2-phenylpyrazine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the chlorine and phenyl groups can enhance its binding affinity and specificity towards these targets. The exact pathways involved may vary, but common mechanisms include inhibition of enzyme activity, disruption of cell membrane integrity, and interference with DNA replication.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares key structural and theoretical properties of 5-Chloro-3-methyl-2-phenylpyrazine with analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Key Functional Groups
This compound C₁₁H₉ClN₂ 204.65 Cl (5), CH₃ (3), Ph (2) Chlorine, Methyl, Phenyl
3-Chloro-5-methylpyrazin-2-amine C₅H₅ClN₃ 158.57 Cl (3), CH₃ (5), NH₂ (2) Chlorine, Methyl, Amine
2-Methoxy-3-(1-methylpropyl)pyrazine C₉H₁₄N₂O 180.25 OCH₃ (2), CH(CH₃)₂ (3) Methoxy, Branched Alkyl
5-tert-Butyl-6-chloro-N-(5-bromo-2-hydroxyphenyl)pyrazine-2-carboxamide C₁₆H₁₆BrClN₃O₂ 414.68 Cl (6), tert-Butyl (5), Amide (2) Chlorine, Bulky Alkyl, Amide

Key Observations:

  • Chlorine Substitution: Chlorine at position 5 (target compound) vs.
  • Phenyl vs. Amine Groups: The phenyl group in the target compound increases lipophilicity (logP ~2.8 estimated) compared to the polar amine group in 3-Chloro-5-methylpyrazin-2-amine (logP ~1.2), influencing membrane permeability.
  • Methoxy vs. Methyl Groups: Methoxy-substituted pyrazines (e.g., 2-Methoxy-3-(1-methylpropyl)pyrazine) exhibit higher solubility in polar solvents due to the electron-donating OCH₃ group.

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